molecular formula C17H15NO5 B8632952 alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid CAS No. 35150-10-8

alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid

Cat. No.: B8632952
CAS No.: 35150-10-8
M. Wt: 313.30 g/mol
InChI Key: SSYWXIPQHQHKGX-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid (CAS 35150-10-8) is a synthetic cinnamic acid derivative with the molecular formula C17H15NO5 and a molar mass of 313.31 g/mol . This compound is of significant interest in medicinal and cosmetic chemistry research, particularly in the development of multifunctional agents for dermatology . Cinnamic acid derivatives are extensively studied for their antioxidant, anti-inflammatory, and antimelanogenic (skin-brightening) properties . Researchers value this chemical scaffold for its potential to modulate pathways involved in skin conditions such as hyperpigmentation, acne vulgaris, and atopic dermatitis . The mechanism of action for such compounds often involves the neutralization of damaging free radicals like superoxide and hydroxyl radicals, which contribute to oxidative stress and skin aging . Furthermore, related derivatives have been shown to inhibit the production of melanin, suggesting potential application in research focused on managing post-inflammatory hyperpigmentation . This product, this compound, is presented as a high-quality chemical building block for synthesizing novel compounds and for in vitro biological evaluation. It is intended for laboratory research purposes only. For Research Use Only. Not for human, therapeutic, or diagnostic use.

Properties

CAS No.

35150-10-8

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

(E)-2-benzamido-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H15NO5/c1-23-15-10-11(7-8-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,18,20)(H,21,22)/b13-9+

InChI Key

SSYWXIPQHQHKGX-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, studies have demonstrated its effectiveness against breast cancer cells, such as MCF-7 and MDA-MB-231. The compound induces apoptosis in these cells through mechanisms that do not rely on the p53 tumor suppressor pathway, suggesting alternative pathways for therapeutic intervention .

Case Study: Breast Cancer Inhibition

  • Cell Lines Tested: MCF-7, T47D, MDA-MB-231
  • Mechanism: Induction of apoptosis via Bax protein upregulation
  • Findings: Dose-dependent inhibition of cell proliferation with minimal effects on normal cells .

1.2 Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This property is particularly beneficial for treating conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity

CompoundInhibition %Concentration (µM)
Alpha-Benzamido75%50
Control (LPS)0%-

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer’s. Its mechanism involves the inhibition of acetylcholinesterase, thereby increasing acetylcholine levels in the brain.

Case Study: Acetylcholinesterase Inhibition

  • IC50 Value: 2.7 µM
  • Effect: Significant increase in acetylcholine levels leading to improved cognitive function .

Antioxidant Properties

The compound's antioxidant capabilities are attributed to its ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells. This is particularly relevant in the context of aging and age-related diseases.

Data Table: Antioxidant Activity

Method UsedScavenging Activity (%)Concentration (µM)
DPPH Assay85%100
ABTS Assay90%100

Applications in Cosmetology

Due to its skin-conditioning properties, this compound is explored in cosmetic formulations. Its ability to inhibit tyrosinase activity makes it a potential agent for skin whitening products.

Case Study: Skin Whitening Effects

  • Tyrosinase Inhibition: 82.4% at 1 mM concentration
  • Application: Cosmetic formulations targeting hyperpigmentation .

Future Directions and Conclusion

The diverse applications of this compound highlight its potential as a multifunctional agent in therapeutic and cosmetic products. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy across various applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, sources, and applications of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid and related compounds:

Compound Name Substituents Source Key Applications Notable Properties
α-Benzamido-4-hydroxy-3-methoxy-cinnamic acid α-benzamido, 4-OH, 3-OCH3 Synthetic Antifungal agents, Pharmacology Enhanced binding affinity, metabolic stability
4-Hexadecyloxy-3-methoxycinnamic acid 4-O(C16H33), 3-OCH3 Synthetic Lipid membrane studies, Surfactants High lipophilicity, low solubility in polar solvents
4-Benzyloxy-3-methoxycinnamic acid 4-O-benzyl, 3-OCH3 Synthetic Intermediate for drug synthesis Improved stability under acidic conditions
Ethyl 4-hydroxy-3-methoxycinnamic acid Ethyl ester, 4-OH, 3-OCH3 Synthetic/Natural Food additives, Aromatics Volatility, mild antioxidant activity
3-Hydroxy-4-methoxycinnamic acid 3-OH, 4-OCH3 Natural (Cinnamomum cassia) Cosmetics, Reference standards Antioxidant, natural sourcing

Key Research Findings

Antifungal Activity : The benzamido group in α-benzamido-4-hydroxy-3-methoxy-cinnamic acid likely enhances its interaction with fungal cell membranes or enzymes, a trait observed in other cinnamic acid derivatives with bulky substituents (e.g., 4-hexadecyloxy-3-methoxycinnamic acid) . However, the benzamido group may offer superior resistance to enzymatic degradation compared to alkyl chains.

Bioavailability : Compared to ethyl 4-hydroxy-3-methoxycinnamic acid, the benzamido derivative’s reduced volatility and increased molecular weight may improve its pharmacokinetic profile for systemic applications.

Synthetic Utility : Unlike 3-hydroxy-4-methoxycinnamic acid (naturally sourced), α-benzamido-4-hydroxy-3-methoxy-cinnamic acid is synthetically tailored, allowing precise modification for targeted drug design .

Limitations and Trade-offs

  • Solubility : The benzamido group may reduce water solubility compared to hydroxylated analogs like 3,4-dihydroxyhydrocinnamic acid, necessitating formulation adjustments for clinical use.

Preparation Methods

Step 1: Knoevenagel Condensation

4-Hydroxy-3-methoxybenzaldehyde reacts with malonic acid in the presence of a base catalyst (e.g., piperidine or ammonium acetate). The reaction proceeds under reflux in a polar aprotic solvent (e.g., dimethylformamide) or ionic liquids for improved yields.

Typical Conditions

ComponentQuantityCatalystSolventTemperatureTimeYield
4-Hydroxy-3-methoxybenzaldehyde1 mmolPiperidine (0.1 mmol)[bmim]PF₆ (3 mL)85–90°C6–8 h93.9%
Malonic acid1.5–2.5 mmol

The ionic liquid [bmim]PF₆ enhances reaction efficiency by stabilizing intermediates and enabling catalyst recycling. Microwave irradiation (960 W, 4 minutes) reduces reaction time to 30 minutes with comparable yields.

Step 2: Amidation with Benzoyl Chloride

The carboxylic acid group of 4-hydroxy-3-methoxy-cinnamic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with benzylamine or aniline derivatives.

Procedure

  • Activation : 4-Hydroxy-3-methoxy-cinnamic acid (1 mmol) is treated with SOCl₂ (2.2 mmol) in dry dichloromethane at 0°C for 1 h, followed by reflux for 3 h.

  • Coupling : The acid chloride is reacted with benzylamine (1.2 mmol) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The mixture is stirred overnight at room temperature.

  • Purification : The product is isolated via silica gel chromatography (hexane:ethyl acetate = 1:2) and recrystallized from ethanol/water.

Yield : 71–78%.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation streamlines the synthesis by combining condensation and amidation in a single step.

Protocol

  • Reagents : 4-Hydroxy-3-methoxybenzaldehyde (1 mmol), malonic acid (1.5 mmol), benzamide (1.2 mmol), ammonium acetate (0.2 mmol).

  • Conditions : Irradiated at 960 W for 4 minutes in a sealed vessel.

  • Workup : The crude product is dissolved in 10% NaOH, acidified with HCl (pH 5), and recrystallized.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Eliminates need for intermediate purification.
    Yield : 68–73%.

Enzymatic Catalysis for Greener Synthesis

Emerging methods employ lipases (e.g., Novozym 435) to catalyze amide bond formation under mild conditions.

Procedure

  • Substrates : 4-Hydroxy-3-methoxy-cinnamic acid (1 mmol), benzoyl chloride (1.2 mmol).

  • Catalyst : Novozym 435 (10% w/w) in tert-butanol.

  • Conditions : Stirred at 50°C for 24 h.

Yield : 65–70%.
Benefits : Avoids toxic solvents and high temperatures, aligning with green chemistry principles.

For advanced applications, palladium-based catalysts enable the introduction of substituents on the benzamido group.

Example

  • Buchwald–Hartwig Amination :

    • Substrate: 4-Hydroxy-3-methoxy-cinnamic acid with a brominated benzamido group.

    • Catalyst: Pd(OAc)₂/Xantphos.

    • Conditions: 100°C in toluene with Cs₂CO₃.

Yield : 55–60%.

Comparative Analysis of Methods

MethodYieldTimeCostScalabilityEnvironmental Impact
Conventional Knoevenagel71–78%8–12 hLowHighModerate (toxic solvents)
Microwave-Assisted68–73%4–10 minMediumMediumLow (reduced energy)
Enzymatic65–70%24 hHighLowVery low
Palladium-Catalyzed55–60%6–8 hVery HighLowHigh (heavy metals)

Critical Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 4-hydroxy and 3-methoxy groups require protective groups (e.g., acetyl for -OH) during amidation.

  • Purification : Silica gel chromatography remains essential due to byproduct formation, increasing production costs.

  • Catalyst Recovery : Ionic liquids ([bmim]PF₆) and immobilized enzymes (Novozym 435) permit reuse for 3–5 cycles without significant yield loss .

Q & A

Q. What are the primary synthetic routes for alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid?

Answer: The compound is synthesized via amidation of 4-hydroxy-3-methoxycinnamic acid (isolated from Cinnamomum cassia peel) with benzoyl derivatives. Common methods include:

  • Coupling agents : HATU or EDCI/HOBt in DMF or DCM under inert atmosphere.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to benzamide) and reaction time (12–24 hr) .

Q. Table 1: Coupling Agent Comparison

AgentSolventYield (%)Purity (HPLC)
HATUDMF85>98%
EDCI/HOBtDCM78>95%

Q. Which spectroscopic techniques confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), amide NH (δ 8.2 ppm), and methoxy groups (δ 3.8 ppm).
  • FTIR : Detect hydroxyl (3200–3500 cm⁻¹), amide I (1650 cm⁻¹), and conjugated carbonyl (1700 cm⁻¹).
  • HPLC-MS : Confirm molecular ion ([M+H]⁺ at m/z 328.1) and purity (>95%) .

Q. Table 2: Key NMR Peaks

Proton Groupδ (ppm)Multiplicity
Aromatic (Cinnamoyl)6.8–7.5Multiplet
Amide NH8.2Singlet
Methoxy (-OCH₃)3.8Singlet

Q. How is the compound utilized as a reference standard in pharmacological studies?

Answer:

  • Bioactivity assays : Test enzyme inhibition (e.g., COX-2, tyrosinase) at 10–100 µM concentrations.
  • Dose-response curves : Use triplicate measurements with positive/negative controls.
  • Data normalization : Express activity as % inhibition relative to baseline .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Purity validation : Re-analyze batches via HPLC-MS to exclude impurities (>98% purity required).
  • Assay conditions : Standardize pH (7.4), temperature (37°C), and solvent (≤1% DMSO).
  • Orthogonal assays : Cross-validate using fluorescence-based and radiometric methods .

Q. What strategies mitigate solubility limitations in cell-based assays?

Answer:

  • Solvent systems : Use DMSO/PBS mixtures (final DMSO ≤0.5%) or β-cyclodextrin complexes.
  • Dynamic light scattering (DLS) : Confirm particle size <200 nm to prevent aggregation.
  • Critical aggregation concentration (CAC) : Determine via conductivity titration .

Q. How to design stability studies for long-term storage?

Answer:

  • Conditions : Test degradation under UV light, humidity (40–80% RH), and temperatures (4°C, 25°C).
  • Analytical tools : Monitor via HPLC (peak area reduction >5% indicates instability).
  • Recommendations : Store in amber vials at –20°C under argon .

Q. What computational methods predict binding interactions with protein targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds with Ser530 in COX-2).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Validation : Compare with SPR (binding affinity, KD ≤10 µM) .

Q. Table 3: Example Docking Results

TargetBinding Energy (kcal/mol)Key Interactions
COX-2–9.2H-bond: Ser530
Tyrosinase–8.7Hydrophobic: Val248

Q. How to optimize regioselectivity during synthetic modifications?

Answer:

  • Protecting groups : Temporarily block hydroxyl groups with TBSCl before benzamidation.
  • Catalytic systems : Screen Pd/C or enzyme-mediated catalysis for selective functionalization.
  • Monitoring : Use TLC (Rf 0.3 in 3:7 EtOAc/hexane) .

Q. What metabolomic approaches track in vivo degradation pathways?

Answer:

  • LC-MS/MS : Profile metabolites in plasma/liver homogenates (CID fragmentation at 20–35 eV).
  • Isotope labeling : Synthesize <sup>13</sup>C-labeled analog to trace metabolic intermediates.
  • Pathway mapping : Use KEGG or MetaCyc databases .

Q. How to validate antioxidant activity despite conflicting ROS assay results?

Answer:

  • Multi-method validation : Combine DPPH scavenging, FRAP, and SOD inhibition assays.
  • Positive controls : Compare with ascorbic acid or Trolox.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey test (p <0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.